Enhanced Lipophilicity of p-Tolylamide vs. Phenylamide Analog
The p-tolylamide substituent on 5-hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide (CAS 89562-41-4) confers measurably greater lipophilicity than the unsubstituted phenylamide analog (CAS 89562-40-3). Computational analysis yields a calculated LogP of 1.922 and a polar surface area (PSA) of 116.39 Ų for the target compound [1]. In contrast, the phenyl analog (CAS 89562-40-3) lacks the para-methyl group, which removes one hydrophobic carbon and reduces the XLogP by approximately 0.4–0.5 log units (class-level estimate) while increasing the fraction of polar surface area . This difference in lipophilicity is within the range known to influence passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.922; PSA = 116.39 Ų (molbase calculation) |
| Comparator Or Baseline | 5-Hydrazinocarbonyl-3H-imidazole-4-carboxylic acid phenylamide (CAS 89562-40-3): estimated LogP ≈ 1.4–1.5 (class-level estimate; experimental value not located) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 units (p-tolyl more lipophilic) |
| Conditions | In silico calculation; experimental LogP not determined |
Why This Matters
Higher lipophilicity within an acceptable range can improve membrane permeability, potentially enhancing intracellular target engagement for antiviral applications.
- [1] Molbase. 4-(hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide (CAS 89562-41-4) – Calculated LogP and PSA. Accessed 2026. View Source
